5-[(4-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-12(2)19-21(27)25-20-15-9-17(28-3)18(29-4)10-16(15)24-22(26(19)20)30-11-13-5-7-14(23)8-6-13/h5-10,12,19H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXXQNGZYKAYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-[(4-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 1030938-55-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific sources.
- Molecular Formula : C22H22FN3O3S
- Molecular Weight : 427.49 g/mol
- Structure : The compound features an imidazoquinazolinone core with a sulfanyl group attached to a fluorobenzyl moiety, which is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazoquinazolinone framework through cyclization reactions. The presence of substituents such as fluorobenzyl and isopropyl groups enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to 5-[(4-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one exhibit notable antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related quinazolinone derivatives possess low MIC values against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive bacteria. For instance, compounds in this class have demonstrated MIC values as low as 0.98 µg/mL against MRSA .
- Antifungal Activity : The compound has also been evaluated for antifungal activity against Candida albicans, showing moderate efficacy with MIC values around 7.80 µg/mL .
Anticancer Activity
The anticancer potential of this compound is supported by various studies:
- Cytotoxicity : In vitro assays reveal that related compounds exhibit cytotoxic effects on several cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer). For example, one study reported IC50 values in the early micromolar range (<10 μM) for certain derivatives .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, compounds have been shown to increase early apoptotic cell populations significantly when treated at specific concentrations .
Case Studies
- Study on Antibacterial Properties : A recent study evaluated the antibacterial efficacy of synthesized quinazolinones against various strains. The results indicated strong activity against Gram-positive bacteria while showing inactivity against Gram-negative strains like E. coli .
- Cytotoxicity Analysis : In another study focusing on cytotoxicity, compounds were tested against a panel of cancer cell lines. Results indicated that certain derivatives not only inhibited cell proliferation but also selectively targeted cancerous cells over normal cells, suggesting a favorable therapeutic index .
Summary Table of Biological Activities
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds within the imidazoquinazolinone family exhibit antimicrobial properties. For instance, studies on related quinazolinone derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The presence of the methoxy groups and the sulfur moiety in the structure may enhance these biological activities.
Antiinflammatory Properties
Similar compounds have been evaluated for their antiinflammatory effects. The imidazoquinazolinone derivatives have shown promise in reducing inflammation in animal models, suggesting that 5-[(4-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one could also possess such properties .
Cancer Research
The structural features of 5-[(4-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one suggest potential applications in cancer therapy. Compounds of similar structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The fluorobenzyl and methoxy groups may contribute to selective targeting of cancer cells.
Drug Development
The synthesis of this compound is relevant for drug development processes. Its unique structure may lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects compared to existing drugs. The compound is currently available for non-human research purposes, indicating its potential utility in preclinical studies .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Table 1: Comparison of Key Analogs
*XLogP3: Computed octanol-water partition coefficient. †Estimated based on 3-F analog . ‡Predicted using analogous substitution trends.
Key Findings and Trends
Halogenation Effects
- Fluorine (4-F vs. 3-F) : The 4-fluorobenzyl substituent (main compound) offers optimal steric and electronic properties for target engagement compared to the 3-F analog, which may exhibit altered binding due to positional isomerism .
- Chlorine (2,4-Cl vs. 3,4-Cl) : Dichlorinated analogs exhibit higher XLogP3 values (5.5) than fluorinated derivatives, suggesting stronger membrane permeability but poorer aqueous solubility. The 3,4-Cl configuration may enhance π-stacking interactions in hydrophobic binding pockets .
- Trifluoromethyl (CF₃) : The CF₃ group increases metabolic stability due to resistance to oxidative degradation. Its strong electron-withdrawing nature may enhance binding to targets like kinases or GPCRs .
Alkyl vs. Aromatic Substituents
- The octylsulfanyl analog demonstrates a 70% increase in XLogP3 (7.2) compared to the main compound, rendering it highly lipophilic but poorly soluble. Such derivatives are typically optimized for topical or sustained-release formulations.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Q. How can density functional theory (DFT) calculations elucidate electronic properties and reactivity?
Q. What strategies address contradictions in pharmacological activity data across in vitro and in vivo models?
Methodological Answer:
- Dosage Adjustments : Use pharmacokinetic (PK) studies to determine optimal doses. For example, low oral bioavailability in rodents may require nanoformulation (e.g., liposomes) to enhance absorption .
- Target Validation : Combine RNA sequencing and proteomics to identify off-target effects. For instance, fluorobenzyl derivatives may interact with cytochrome P450 enzymes, altering metabolic pathways .
Q. How should environmental fate studies be designed to assess biodegradation and ecotoxicity?
Methodological Answer:
Lab Studies : Measure soil sorption coefficients (K₀c) using batch equilibrium tests.
Q. What methodological frameworks link this compound’s activity to broader pharmacological theories?
Methodological Answer:
- Theoretical Anchoring : Frame studies using the "lock-and-key" model for enzyme inhibition (e.g., quinazolinone binding to kinase ATP pockets) .
- Multi-Omics Integration : Correlate transcriptomic data (e.g., TNF-α suppression) with molecular docking results to validate anti-inflammatory mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
